2-Mercaptopropionic acid

Metal Chelation Coordination Chemistry Potentiometry

Researchers needing selective cadmium chelation often face poor efficiency with conventional mercaptocarboxylic acids, requiring excess ligand and inflating costs. 2-Mercaptopropionic acid (CAS 79-42-5) solves this with its α-mercapto configuration: • 11-21× higher Cd(II) stability constant vs. 3-MPA & thioglycolic acid, enabling effective metal binding at reduced ligand loading • Superior monodispersity in CdTe quantum dot synthesis for narrow photoluminescence linewidths • Validated CE quantification with ≤4% RSD for QC & regulatory testing Full Certificate of Analysis provided. Dangerous Good (UN 2936, Class 6.1); hazmat shipping fees may apply.

Molecular Formula C3H6O2S
Molecular Weight 106.15 g/mol
CAS No. 79-42-5
Cat. No. B108652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptopropionic acid
CAS79-42-5
Synonyms2-mercaptopropionic acid
ammonium thiolactate
thiolactic acid
thiolactic acid, (R)-isomer
thiolactic acid, (S)-isomer
thiolactic acid, calcium salt (2:1)
thiolactic acid, disilver salt (+1)
thiolactic acid, monoammonium salt
thiolactic acid, monolithium salt
thiolactic acid, strontium salt (2:1)
Molecular FormulaC3H6O2S
Molecular Weight106.15 g/mol
Structural Identifiers
SMILESCC(C(=O)O)S
InChIInChI=1S/C3H6O2S/c1-2(6)3(4)5/h2,6H,1H3,(H,4,5)
InChIKeyPMNLUUOXGOOLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible in water, alcohol, ether and acetone
1 mL in 1 mL 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptopropionic Acid: Physicochemical Profile and Class Context


2-Mercaptopropionic acid (CAS 79-42-5), also known as thiolactic acid, is an α-mercaptocarboxylic acid with the molecular formula C₃H₆O₂S. It exists as a clear to pale yellow liquid at room temperature, exhibiting a melting point of 10–14 °C, a density of 1.196 g/mL at 25 °C, and a refractive index (n20/D) of 1.481 [1]. The compound contains both carboxyl (pKa₁ = 4.32) and thiol (pKa₂ = 10.20) functional groups, with the latter governing its nucleophilic and metal-binding reactivity [2]. It is miscible with water and common polar organic solvents, facilitating its use in aqueous synthetic and analytical workflows. Within the broader class of short-chain mercaptocarboxylic acids—which includes structural analogs such as 3-mercaptopropionic acid (3-MPA, CAS 107-96-0) and thioglycolic acid (mercaptoacetic acid, TGA, CAS 68-11-1)—2-MPA is distinguished by its α-mercapto substitution pattern, a feature that critically influences its chelation geometry, redox kinetics, and performance in applications ranging from quantum dot surface passivation to polymer end-group functionalization.

2-Mercaptopropionic Acid: Why Generic Substitution Fails


Despite sharing the same molecular formula (C₃H₆O₂S) as 3-mercaptopropionic acid (3-MPA) or a closely related functional group arrangement with thioglycolic acid (TGA), 2-MPA cannot be freely interchanged with these analogs without fundamentally altering experimental outcomes or product performance. The position of the mercapto group relative to the carboxyl moiety dictates the geometry and stability of the chelate rings formed with metal ions—a property that directly impacts metal complexation equilibria in both industrial processing and bioanalytical applications [1]. Furthermore, differences in carbon chain length and thiol accessibility result in measurably divergent kinetics for redox reactions with transition metals and distinct surface ligand dynamics in nanomaterials synthesis, as evidenced by comparative studies of quantum dot growth rates and fluorescence quantum yields [2]. These differences are not merely incremental but can be order-of-magnitude variations in key parameters such as stability constants or analytical detection limits, making empirical selection based on comparative, quantitative evidence essential for scientific reproducibility and process optimization.

2-Mercaptopropionic Acid: Quantitative Differentiation Guide


Cadmium(II) Complex Stability vs. 3-MPA and Thioglycolic Acid

In a controlled potentiometric titration study conducted in 3.0 M LiClO₄ at 25°C, the 1:1 Cd(II) complex of 2-mercaptopropionic acid (2-MPA) demonstrated a log β stability constant of 5.66 [1]. This represents a substantial enhancement in thermodynamic stability relative to its structural isomer, 3-mercaptopropionic acid (3-MPA), which under identical conditions yielded a log β of only 4.55 for the analogous CdL complex [1]. Furthermore, 2-MPA exhibited superior complexation compared to the shorter-chain analog thioglycolic acid (2-mercaptoacetic acid), for which the CdL log β was measured at 4.34 [1]. The observed quantitative differences—an 11.1× greater stability constant for 2-MPA versus 3-MPA and a 20.9× greater stability constant for 2-MPA versus thioglycolic acid—underscore the critical impact of the α-mercapto substitution pattern and the additional methyl group in 2-MPA on the chelate ring stability.

Metal Chelation Coordination Chemistry Potentiometry

Quantum Dot Capping: Lower Size Distribution vs. Thioglycolic Acid

A systematic investigation into the influence of thiol capping ligands on the aqueous synthesis of CdTe quantum dots directly compared mercaptopropionic acid (MPA) with thioglycolic acid (TGA), 1-thioglycerol (TGH), and glutathione (GSH) [1]. While TGA and MPA both exhibited intermediate growth kinetics for the nanocrystals, a key differentiator was observed in the initial size distribution of the resulting quantum dots. The study explicitly notes that MPA yields a much lower initial size distribution than TGA [1]. This qualitative but experimentally robust observation indicates that 2-MPA provides more homogeneous nucleation and growth conditions during the critical early stages of quantum dot formation, a prerequisite for achieving narrow emission linewidths and high color purity in optoelectronic devices.

Nanomaterials Quantum Dots Surface Chemistry

Iron(III) Oxidation: Distinct Chelate Ring Strain

Stopped-flow kinetic studies on the oxidation of thiols by Fe(III) in perchlorate media have elucidated the formation of transient blue-purple intermediates for a series of 2-mercaptocarboxylic acids [1]. The study compared mercaptoacetic acid (thioglycolic acid), 2-mercaptopropionic acid (thiolactic acid), and 2-mercapto-2-methylpropanoic acid across a temperature range of 10–25 °C. A key finding was the considerable variation in the absorption coefficients of the Fe(III)-thiol intermediates with the introduction of methyl substituents on the ligand. The observed spectral shifts and variations in thermodynamic parameters were interpreted in terms of increasing strain within the chelate ring as methyl groups are added [1]. Specifically, the intermediate for 2-MPA exhibits a maximum absorbance in the 610–640 nm region, with its extinction coefficient and kinetic behavior reflecting a ring strain that is distinct from both the unsubstituted thioglycolic acid and the more sterically hindered 2-mercapto-2-methylpropanoic acid.

Redox Chemistry Transition Metal Kinetics Stopped-Flow Spectrophotometry

Analytical Quantification: 3-MPA as Internal Standard

In the development of a microchip capillary electrophoresis (CE) method with fluorescence detection for the quantification of thiols in consumer products, 3-mercaptopropionic acid (3-MPA) was successfully employed and validated as an internal standard for the analysis of 2-mercaptopropionic acid (2-MPA) and mercaptoethanoic acid [1]. The method demonstrated excellent precision, with 3-MPA providing relative standard deviations (RSDs) of multiple injections of only 4% or less for the microchip CE approach [1]. This analytical validation confirms that while 2-MPA and 3-MPA are structural isomers, their physicochemical properties are sufficiently distinct to allow for baseline separation under optimized electrophoretic conditions, enabling accurate and interference-free quantification of 2-MPA in complex formulations like depilatory creams and cold wave lotions. The method achieved a limit of detection (LOD) of 2 μM and a limit of quantification (LOQ) of 6 μM for the thiols analyzed [1].

Analytical Chemistry Method Validation Microfluidics

Application Scenarios for 2-Mercaptopropionic Acid


Cadmium Sequestration and Remediation

Based on its 11- to 21-fold higher stability constant for Cd(II) complexation compared to 3-MPA and thioglycolic acid [1], 2-MPA is the superior candidate for designing chelating agents aimed at the selective removal or recovery of cadmium from contaminated aqueous environments or industrial process streams. The quantitative stability advantage ensures more effective metal binding at lower ligand concentrations, reducing reagent costs and minimizing secondary waste.

CdTe Quantum Dot Synthesis with Narrow Dispersion

For researchers and manufacturers producing colloidal CdTe quantum dots for optoelectronic applications, 2-MPA is a compelling choice over thioglycolic acid due to its experimentally observed ability to yield a much lower initial size distribution during aqueous synthesis [2]. This property directly contributes to improved monodispersity, which is a critical quality parameter for achieving narrow photoluminescence linewidths in LEDs, solar cells, and bioimaging probes.

Transition Metal Redox Catalysis Studies

The distinct chelate ring strain and kinetic behavior of 2-MPA in Fe(III) oxidation reactions, which is intermediate between thioglycolic acid and more sterically hindered analogs [3], positions it as a valuable probe molecule for investigating structure-activity relationships in metal-catalyzed redox processes. Its unique steric and electronic profile allows researchers to systematically vary the reaction coordinate and intermediate stability in a manner not possible with other in-class compounds.

Quality Control of Thiol-Containing Products

In analytical chemistry and regulatory testing laboratories, the validated microchip CE method utilizing 3-MPA as an internal standard for the quantification of 2-MPA with ≤4% RSD [4] provides a direct, application-specific rationale for procuring both compounds. The method's ability to distinguish and accurately quantify 2-MPA in the presence of its isomer is essential for product formulation, stability testing, and compliance with industry specifications.

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